molecular formula C13H16ClN3OS B14404063 5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87527-75-1

5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B14404063
CAS No.: 87527-75-1
M. Wt: 297.80 g/mol
InChI Key: HNSKBYWTNSSVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenol with butyl bromide to form 4-chlorophenoxybutane. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final step involves methylation of the amine group using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thiones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and chlorophenoxy group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A herbicide with a similar chlorophenoxy group.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the combination of its structural features, including the chlorophenoxy group, butyl chain, and thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

87527-75-1

Molecular Formula

C13H16ClN3OS

Molecular Weight

297.80 g/mol

IUPAC Name

5-[3-(4-chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H16ClN3OS/c1-9(18-11-6-4-10(14)5-7-11)3-8-12-16-17-13(15-2)19-12/h4-7,9H,3,8H2,1-2H3,(H,15,17)

InChI Key

HNSKBYWTNSSVBT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NN=C(S1)NC)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.